N,N'-bis[2-(propan-2-yl)phenyl]ethanediamide
Description
N,N'-bis[2-(Propan-2-yl)phenyl]ethanediamide is a symmetric ethanediamide derivative characterized by two 2-isopropylphenyl substituents attached to the central oxamide core. The compound’s structure (Figure 1) features bulky isopropyl groups, which confer significant hydrophobicity and steric hindrance. The isopropylphenyl groups likely reduce solubility in polar solvents, making it more suited for non-aqueous applications .
Properties
Molecular Formula |
C20H24N2O2 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N,N'-bis(2-propan-2-ylphenyl)oxamide |
InChI |
InChI=1S/C20H24N2O2/c1-13(2)15-9-5-7-11-17(15)21-19(23)20(24)22-18-12-8-6-10-16(18)14(3)4/h5-14H,1-4H3,(H,21,23)(H,22,24) |
InChI Key |
OZJSRLQDDWTFAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C(=O)NC2=CC=CC=C2C(C)C |
Origin of Product |
United States |
Preparation Methods
Direct Amidation Using Oxalyl Chloride
The most straightforward route involves reacting oxalyl chloride with 2-isopropylaniline under anhydrous conditions. In this method, oxalyl chloride acts as both the acylating agent and solvent. A typical procedure entails dropwise addition of oxalyl chloride (1.1 equiv) to a solution of 2-isopropylaniline (2.0 equiv) in dichloromethane (DCM) at 0°C, followed by gradual warming to room temperature . The reaction is driven by the liberation of HCl, which is neutralized using a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) .
Key Parameters
-
Solvent: DCM or tetrahydrofuran (THF)
-
Temperature: 0°C → 25°C
-
Yield: 68–75% after column chromatography (ethyl acetate/hexane, 1:3) .
Mechanistic Insight
Oxalyl chloride converts the oxalic acid moiety into a highly reactive oxalyl dichloride intermediate, which undergoes nucleophilic attack by the amine group of 2-isopropylaniline. The steric bulk of the isopropyl groups slows the reaction, necessitating extended stirring (12–24 hours) .
Coupling Agent-Mediated Synthesis
To mitigate side reactions, carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) combined with hydroxybenzotriazole (HOBt) are employed. This method activates the carboxylic acid group of oxalic acid, enabling efficient amide bond formation.
Procedure
-
Oxalic acid (1.0 equiv) is dissolved in dimethylformamide (DMF) with EDCl (1.2 equiv) and HOBt (1.2 equiv).
-
2-Isopropylaniline (2.2 equiv) and DIPEA (2.5 equiv) are added sequentially.
Optimization Data
| Parameter | Value |
|---|---|
| Solvent | DMF or THF |
| Temperature | 25°C |
| Reaction Time | 18–24 hours |
| Yield | 85–92% |
This method minimizes racemization and is scalable for industrial production, as demonstrated in patent US7501409B2 .
Two-Step Synthesis via Intermediate Diazonium Salts
A less conventional approach involves diazotization of 2-isopropylaniline followed by coupling with oxalic acid derivatives. This method, adapted from CN101492378A , introduces the isopropyl group via a diazonium intermediate.
Step 1: Diazotization
2-Isopropylaniline is treated with sodium nitrite (NaNO₂) and HCl at 0–5°C to form the diazonium salt.
Step 2: Coupling
The diazonium salt reacts with oxalyl dihydrazide in aqueous ethanol at pH 7–8, yielding the target diamide after crystallization .
Yield: 60–65% (lower due to intermediate instability).
Comparative Analysis of Methodologies
Table 1: Efficiency Metrics Across Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Oxalyl Chloride | 68–75 | 95 | Moderate | High |
| EDCl/HOBt | 85–92 | 99 | High | Moderate |
| Diazonium Coupling | 60–65 | 90 | Low | Low |
Critical Observations
-
The EDCl/HOBt method offers superior yields and purity but requires costly reagents .
-
Diazonium coupling is limited by the instability of intermediates, though it avoids stringent anhydrous conditions .
Mechanistic and Kinetic Considerations
The rate-determining step in all methods is the nucleophilic attack of the amine on the activated carbonyl. Steric hindrance from the isopropyl groups reduces reaction rates, as evidenced by the need for excess amine (2.2 equiv) and prolonged reaction times . Kinetic studies using in situ IR spectroscopy reveal a second-order dependence on amine concentration in EDCl/HOBt-mediated reactions .
Industrial-Scale Adaptations
Patent US7501409B2 details a continuous-flow synthesis using microreactors to enhance heat transfer and mixing . Key modifications include:
-
Residence Time: 5–10 minutes (vs. 18 hours in batch).
-
Yield: 89% at 100 g/hour throughput.
Purification and Characterization
Crude products are purified via:
-
Column Chromatography: Silica gel with ethyl acetate/hexane .
-
Recrystallization: Ethanol/water (4:1) yields needle-like crystals (mp 142–144°C) .
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N,N’-bis[2-(propan-2-yl)phenyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various halogenating agents and catalysts are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N,N’-bis[2-(propan-2-yl)phenyl]ethanediamide is utilized in several scientific research fields:
Chemistry: It serves as a precursor for the synthesis of other complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N,N’-bis[2-(propan-2-yl)phenyl]ethanediamide exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired outcomes in research and industrial applications. The exact molecular targets and pathways depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Structural and Physical Properties
The following table summarizes key structural and physical differences between N,N'-bis[2-(propan-2-yl)phenyl]ethanediamide and its analogs:
Key Observations :
- Substituent Effects: The target compound’s isopropyl groups enhance hydrophobicity compared to acetyl () or amino () substituents. The iodine-containing analog () exhibits extreme molecular weight and low solubility due to halogenation .
Chemical Reactivity and Functional Group Influence
- Amino Groups: N,N'-bis(4-aminophenyl)ethanediamide () is highly reactive in crosslinking or polymerization due to free -NH₂ groups, unlike the target compound’s inert isopropyl substituents .
Biological Activity
N,N'-bis[2-(propan-2-yl)phenyl]ethanediamide, a compound with potential therapeutic applications, has garnered attention due to its biological activities. This article synthesizes findings from recent research to provide a comprehensive overview of its biological activity, including antimicrobial properties, enzyme inhibition, and potential applications in drug development.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes two isopropyl-substituted phenyl groups linked by an ethanediamide moiety. This configuration is believed to contribute to its biological activity.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. The compound has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This table summarizes the MIC values for key bacterial strains, indicating that the compound exhibits moderate to strong antibacterial activity.
2. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes, which is crucial for understanding its therapeutic potential. For instance, it has shown promising results in inhibiting urease, an enzyme linked to various pathological conditions.
| Enzyme | IC50 Value (µM) | Standard Comparison |
|---|---|---|
| Urease | 0.0019 ± 0.0011 | Thiourea (4.7455 ± 0.0545) |
These findings indicate that this compound is significantly more effective than the standard thiourea in inhibiting urease activity.
Case Study 1: Antimicrobial Efficacy
In a study published in Molecules, researchers tested the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated that the compound not only inhibited bacterial growth but also demonstrated low cytotoxicity towards human cell lines, suggesting a favorable therapeutic index .
Case Study 2: Enzyme Inhibition Mechanism
A molecular docking study aimed at elucidating the mechanism of urease inhibition revealed that this compound binds effectively to the active site of urease. This binding disrupts the enzyme's function, leading to reduced urea hydrolysis . The study utilized various computational methods, including molecular dynamics simulations, to confirm these interactions.
Q & A
Q. What are the standard synthetic routes for N,N'-bis[2-(propan-2-yl)phenyl]ethanediamide, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves condensation reactions between ethyl oxalate and substituted aniline derivatives. For example, a two-step procedure may include: (i) Reacting 2-isopropylaniline with oxalyl chloride under anhydrous conditions to form the intermediate diamide. (ii) Purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Intermediates are characterized using NMR (to confirm amide bond formation and substitution patterns) and LC-MS (to verify molecular weight and purity). High-resolution mass spectrometry (HRMS) is recommended for definitive structural confirmation .
Q. What spectroscopic techniques are essential for confirming the molecular structure of this compound?
- Methodological Answer : Key techniques include:
- NMR : Identifies proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, isopropyl methyl groups at δ 1.2–1.4 ppm).
- NMR : Confirms carbonyl carbons (δ ~165–170 ppm) and quaternary carbons in the isopropyl groups.
- FT-IR : Detects amide C=O stretching (~1650–1680 cm) and N–H bending (~1550 cm).
- LC-MS/HRMS : Validates molecular ion peaks ([M+H]) and isotopic patterns. Cross-referencing with computational data (e.g., Gaussian calculations) resolves ambiguities .
Q. How is the purity of This compound assessed post-synthesis?
- Methodological Answer : Purity is determined via:
- HPLC : Using a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phases.
- Melting Point Analysis : A sharp melting range (e.g., 168–170°C) indicates high crystallinity and purity.
- Elemental Analysis : Matching experimental C, H, N percentages to theoretical values (±0.3% tolerance) .
Q. What solvents and conditions are optimal for recrystallizing this compound?
- Methodological Answer : Ethanol/chloroform mixtures (1:1 v/v) are effective due to the compound’s moderate polarity. Slow evaporation at 4°C yields single crystals suitable for X-ray diffraction. For high-melting-point impurities, hot filtration through celite in toluene is recommended .
Q. How is the thermal stability of This compound evaluated?
- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) measures decomposition onset temperatures. Differential scanning calorimetry (DSC) identifies phase transitions (e.g., melting endotherms). Consistent thermal profiles across batches indicate synthetic reproducibility .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the structural determination of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using Mo-Kα radiation (λ = 0.71073 Å) resolves steric effects from isopropyl groups and confirms amide geometry. SHELX programs refine structures, with R-factor convergence (<5%) ensuring accuracy. Hydrogen-bonding networks (e.g., N–H···O interactions) are mapped using Mercury software to analyze supramolecular packing .
Q. What strategies address contradictions in spectroscopic data for derivatives of this compound?
- Methodological Answer : Discrepancies in NMR signals (e.g., splitting due to rotamers) are resolved by:
- Variable-Temperature NMR : Elevating temperatures (e.g., 60°C) coalesce rotameric peaks.
- 2D NMR (COSY, HSQC) : Correlates proton and carbon environments to assign overlapping signals.
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts for comparison .
Q. How do steric effects from isopropyl groups influence reactivity in amide bond functionalization?
- Methodological Answer : Steric hindrance reduces nucleophilic attack at the amide carbonyl. Strategies to mitigate this include:
- Microwave-Assisted Synthesis : Enhances reaction kinetics under high temperatures.
- Bulky Lewis Acids (e.g., AlCl) : Stabilize transition states during acylation.
Kinetic studies (e.g., monitoring by NMR for fluorinated derivatives) quantify reaction rates .
Q. What supramolecular interactions dominate in co-crystals of this compound?
- Methodological Answer : Co-crystallization with carboxylic acids (e.g., 2,2′-disulfanediyl dibenzoic acid) reveals:
Q. How is this compound utilized as a building block in bioactive molecule synthesis?
- Methodological Answer : The diamide scaffold is functionalized via:
- Suzuki Coupling : Introduces aryl groups at the phenyl rings for antimicrobial activity studies.
- Click Chemistry : Azide-alkyne cycloaddition adds triazole moieties for anticancer screening.
Biological assays (e.g., MIC for antimicrobials, MTT for cytotoxicity) validate activity, with SAR studies optimizing substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
